8-Aminospiro[3.5]non-7-EN-6-one
Description
8-Aminospiro[3.5]non-7-EN-6-one is a spirocyclic compound characterized by a bicyclic structure where two rings share a single atom (spiro junction). The [3.5] notation indicates one ring with three carbon atoms and another with five. The compound features an amine group at position 8, an α,β-unsaturated ketone (enone) at position 6-7, and a non-linear geometry due to the spiro system.
Properties
IUPAC Name |
6-aminospiro[3.5]non-6-en-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-4-8(11)6-9(5-7)2-1-3-9/h4H,1-3,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABZYAFPBOUXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=CC(=O)C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminospiro[3.5]non-7-EN-6-one typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a ketone or aldehyde, under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced at the 8th position through an amination reaction. This can be accomplished using reagents such as ammonia or amines in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 8-Aminospiro[3.5]non-7-EN-6-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Aminospiro[3.5]non-7-EN-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Aminospiro[3.5]non-7-EN-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Aminospiro[3.5]non-7-EN-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural and Functional Group Variations
(a) 8-Aminospiro[4.5]decane hydrochloride
- Molecular Formula: C₁₀H₁₉N·HCl (vs. C₈H₁₁NO for the target compound) .
- Key Differences: Larger [4.5] ring system, hydrochloride salt form, and absence of the enone moiety.
- Stability : Stable under recommended storage conditions; decomposes under fire to release CO, nitrogen oxides, and HCl .
- Handling : Requires precautions against skin/eye contact and inhalation .
(b) Spiro[3.5]nonane-6,8-dione
- Molecular Formula: C₈H₁₀O₂ (vs. C₈H₁₁NO for the target compound) .
- Key Differences: Contains two ketone groups (positions 6 and 8) instead of an amine and enone.
- Synthesis: Produced via epoxidation of spiro[3.5]non-7-en-6-one followed by palladium-catalyzed rearrangement (26% overall yield) .
(c) 6-Oxaspiro[3.5]nonan-7-ylmethanamine hydrochloride
- Molecular Formula: C₉H₁₇NO·HCl (data inferred from ).
- Key Differences : Incorporates an oxygen atom in the smaller ring (oxaspiro system) and a methanamine group.
Stability and Reactivity
The hydrochloride salt’s stability contrasts with the enone-containing target compound, where the α,β-unsaturated ketone may increase susceptibility to nucleophilic attack or oxidation.
Biological Activity
Overview
8-Aminospiro[3.5]non-7-EN-6-one, a compound with the molecular formula CHNO, features a unique spirocyclic structure that combines an unsaturated nonane ring with an amino group at the 8th position. This distinctive architecture is believed to contribute to its biological activities, particularly in antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Weight | 151.21 g/mol |
| CAS Number | 1089708-69-9 |
| IUPAC Name | 8-Aminospiro[3.5]non-7-EN-6-one |
Synthesis
The synthesis of 8-Aminospiro[3.5]non-7-EN-6-one typically involves:
- Formation of the Spirocyclic Core : Cyclization reactions using suitable precursors (ketones or aldehydes) under acidic or basic conditions.
- Amination : Introduction of the amino group at the 8th position using ammonia or amines with a catalyst.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity.
Antimicrobial Properties
Research indicates that 8-Aminospiro[3.5]non-7-EN-6-one exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
The biological activity of 8-Aminospiro[3.5]non-7-EN-6-one is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : It shows potential to bind to receptors that regulate cell growth and apoptosis.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against various pathogens.
- Findings : The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.
-
Study on Anticancer Effects :
- Objective : Assess the cytotoxic effects on prostate cancer cells.
- Findings : Treatment with 8-Aminospiro[3.5]non-7-EN-6-one resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Comparison with Similar Compounds
| Compound | Structure Description | Biological Activity |
|---|---|---|
| Spiro[3.5]nonane | Similar spirocyclic structure without amino group | Limited biological data |
| 7-Oxo-8-aminospiro[3.5]nonane | Contains an oxo group at the 7th position | Potentially similar activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
